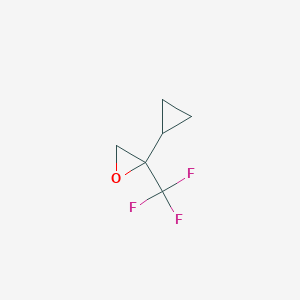
2-Cyclopropyl-2-(trifluoromethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(trifluoromethyl)oxirane is a chemical compound with the molecular formula C6H7F3O It is an oxirane derivative, characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the reaction of 3-chloro-1,1,1-trifluoroacetone with a reducing agent in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield 3-chloro-1,1,1-trifluoro-2-propanol, which is subsequently cyclized with aqueous alkali to form the desired oxirane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and standard reaction conditions makes this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions involve the cleavage of the oxirane ring, often facilitated by nucleophiles.
Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Lithiation-Borylation: This reaction involves the use of lithium and boron reagents to form trifluoromethyl-substituted boronic esters.
Carbonylation: The oxirane ring can be opened and carbonylated in the presence of metal catalysts such as aluminum or chromium.
Major Products Formed
Trifluoromethyl-Substituted Alcohols: Formed through ring-opening reactions with nucleophiles.
Boronic Esters: Produced via lithiation-borylation reactions.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(trifluoromethyl)oxirane has several applications in scientific research:
Agrochemical Discovery: It is employed in the development of agrochemicals due to its ability to form stable trifluoromethyl-substituted compounds.
Materials Science: The compound is used in the synthesis of materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-(trifluoromethyl)oxirane involves the electrophilic nature of the oxirane ring, which makes it susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the oxirane ring, facilitating various chemical transformations. The compound can interact with molecular targets through ring-opening reactions, leading to the formation of new chemical bonds and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Trifluoromethyl Oxirane: Similar in structure but lacks the cyclopropyl group.
2-Cyclopropyl Oxirane: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
2-Cyclopropyl-2-(trifluoromethyl)oxirane is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the cyclopropyl group introduces strain into the molecule, making it more reactive in certain chemical reactions .
Propriétés
IUPAC Name |
2-cyclopropyl-2-(trifluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(3-10-5)4-1-2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPOBJAELFSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
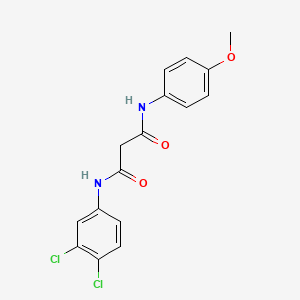
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2824877.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)
![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)
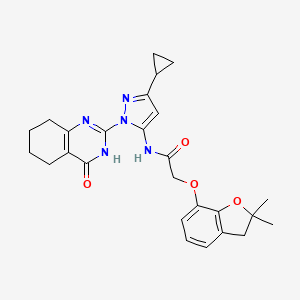
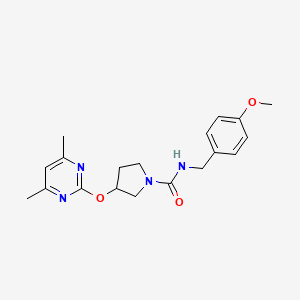
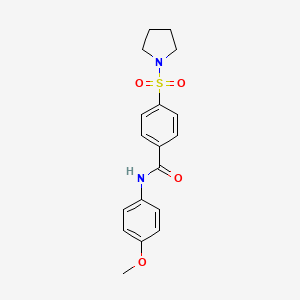
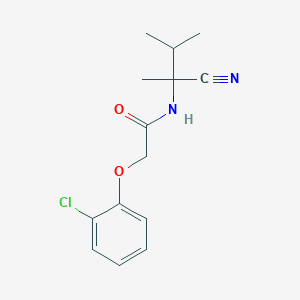
![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)
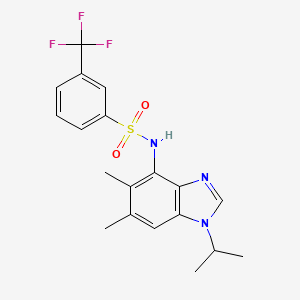
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)
![8-(2,4-dimethylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824893.png)
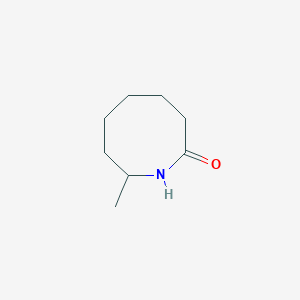
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2824896.png)
